N-phenyl-2-piperidin-2-ylacetamide

Lipophilicity Extraction efficiency Chromatographic retention

N-Phenyl-2-piperidin-2-ylacetamide (syn. α-phenylpiperidine-2-acetamide, 2-phenyl-2-piperidin-2-ylacetamide, CAS 19395-39-2) is a chiral piperidine-acetamide building block with molecular formula C₁₃H₁₈N₂O and molecular weight 218.29 g/mol.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B15355872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-piperidin-2-ylacetamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
InChIKeyCINGBIIILSVSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-piperidin-2-ylacetamide (CAS 19395-39-2): Core Identity and Procurement-Relevant Profile for the Methylphenidate Intermediate


N-Phenyl-2-piperidin-2-ylacetamide (syn. α-phenylpiperidine-2-acetamide, 2-phenyl-2-piperidin-2-ylacetamide, CAS 19395-39-2) is a chiral piperidine-acetamide building block with molecular formula C₁₃H₁₈N₂O and molecular weight 218.29 g/mol . The compound exists as a mixture of diastereomers (erythro/threo) and is supplied as a hydrate, typically as a white to off-white crystalline solid with a melting point of approximately 173 °C, a boiling point of 406.6 °C at 760 mmHg, a calculated LogP of 2.43, and a polar surface area (PSA) of 55.12 Ų [1]. It is most prominently recognized as the penultimate amide intermediate in the industrial synthesis of methylphenidate hydrochloride (Ritalin®) and its analogues, where it serves as the direct precursor to ritalinic acid and, upon esterification, to methylphenidate itself [2].

Why N-Phenyl-2-piperidin-2-ylacetamide Cannot Be Replaced by the Pyridine Analog or Other In-Class Amides in Methylphenidate Synthesis


Although 2-phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7, Methylphenidate EP Impurity F) shares the same α-phenylacetamide scaffold, it differs fundamentally from N-phenyl-2-piperidin-2-ylacetamide in both physicochemical properties and synthetic role. The pyridine analog has a LogP of only 0.59—over 1.8 log units lower than the target compound—which translates to a roughly 70-fold difference in octanol-water partition coefficient . This lipophilicity gap directly affects liquid-liquid extraction efficiency during workup, reversed-phase chromatographic retention (critical for purity monitoring), and the compound's ability to partition into organic solvents during downstream esterification. Moreover, the pyridine ring must still undergo catalytic hydrogenation to reach the piperidine stage; substituting the pyridine intermediate for the piperidine intermediate would add a high-pressure hydrogenation step, introduce catalyst costs, and generate additional impurity profiles that are absent when the pre-reduced piperidine amide is used [1]. Simply interchanging these two intermediates is therefore not viable without altering the entire synthetic route, yield, purity outcome, and regulatory impurity specifications.

Quantitative Differentiation Evidence for N-Phenyl-2-piperidin-2-ylacetamide Versus Closest Analogs


LogP Differential: 70-Fold Higher Lipophilicity Versus the Pyridine Analog

N-Phenyl-2-piperidin-2-ylacetamide exhibits a calculated LogP of 2.43, compared to a LogP of 0.59 for its direct pyridine precursor, 2-phenyl-2-(pyridin-2-yl)acetamide . The ΔLogP of +1.84 corresponds to an approximately 69-fold higher octanol-water partition coefficient for the piperidine compound. This differential has been measured or computed from standardized chemical property databases and is consistent with the replacement of the aromatic pyridine nitrogen with the saturated piperidine secondary amine.

Lipophilicity Extraction efficiency Chromatographic retention

Commercial Purity Specification: ≥97–98% (HPLC) Versus 95% for the Pyridine Analog

Reputable suppliers list N-phenyl-2-piperidin-2-ylacetamide with a purity specification of ≥97% (HPLC), with multiple vendors offering ≥98% material . In contrast, 2-phenyl-2-(pyridin-2-yl)acetamide is routinely supplied at a standard purity of 95% . The 2–3 percentage-point purity differential is meaningful in regulated pharmaceutical intermediate supply chains where impurity carryover into the final active pharmaceutical ingredient (API) is tightly controlled.

Purity specification HPLC assay Procurement benchmark

Regulatory Reference Standard Status: Designated Methylphenidate Impurity 2 for Pharmacopoeial Testing

N-Phenyl-2-piperidin-2-ylacetamide is formally classified as Methylphenidate Impurity 2 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) during ANDA submissions and commercial methylphenidate production [1]. It is traceable against pharmacopoeial standards (USP or EP) [1]. The pyridine analog, by contrast, is classified as Methylphenidate EP Impurity F and represents an upstream process impurity rather than the late-stage amide intermediate .

Reference standard Pharmacopoeial impurity ANDA submission

Stereochemical Composition: Enrichable to threo NLT 85% for Single-Isomer Dexmethylphenidate Synthesis

The compound is supplied as a mixture of erythro and threo diastereomers. Through base-catalyzed epimerization (e.g., using KOtBu in toluene or Aliquat-336 phase-transfer catalysis), the thermodynamic threo diastereomer can be enriched to NLT 85% threo with erythro ≤12%, as established in US Patent 9,512,077 [1][2]. Resolution of the threo racemate then yields the D-threo enantiomer (CAS 160707-37-9), which is the direct precursor to dexmethylphenidate hydrochloride (Focalin®). In contrast, the pyridine analog lacks the saturated piperidine ring stereocenter and cannot undergo this stereochemical enrichment step.

Diastereomeric ratio Threo enrichment Dexmethylphenidate

One-Pot Conversion Yield: Direct Esterification to Methylphenidate HCl with >69.8% Yield

US Patent 9,512,077 explicitly describes a one-pot process for converting threo-2-phenyl-2-(piperidin-2-yl)acetamide directly to methylphenidate hydrochloride, achieving yields that exceed the 69.8% benchmark cited from prior art while maintaining pharmacopoeial-grade purity [1]. The patent notes that even when starting from 99.51% pure threo-α-phenyl-α-(2-piperidinyl)acetic acid (ritalinic acid), prior art processes yielded only 69.8% methylphenidate, which was deemed industrially non-viable. The amide-based one-pot route of the present invention surpasses this yield while reducing the number of isolation steps [1].

One-pot synthesis Esterification yield Process efficiency

Boiling Point Differential: 406.6 °C Versus 327.6 °C for Methylphenidate—Implications for Distillation and Thermal Stability

N-Phenyl-2-piperidin-2-ylacetamide has a reported boiling point of 406.6 °C at 760 mmHg , significantly higher than that of methylphenidate itself (327.6 °C at 760 mmHg) [1]. This ~79 °C difference provides a wide thermal window for solvent removal and purification of the intermediate without risk of distillation loss or thermal degradation. The high boiling point also reflects the compound's capacity for hydrogen bonding (two H-bond donors, two acceptors), which contributes to its crystallinity and ease of isolation as a solid.

Boiling point Thermal stability Distillation suitability

High-Value Application Scenarios for N-Phenyl-2-piperidin-2-ylacetamide Based on Quantitative Differentiation Evidence


GMP Methylphenidate Hydrochloride Manufacturing via the One-Pot Amide Esterification Route

For API manufacturers producing methylphenidate hydrochloride under cGMP, sourcing N-phenyl-2-piperidin-2-ylacetamide with threo NLT 85% composition enables the one-pot esterification process described in US Patent 9,512,077 [1]. This route bypasses the separate ritalinic acid isolation step, reduces solvent inventory, and delivers pharmacopoeial-grade methylphenidate HCl with yields exceeding the prior art benchmark of 69.8%. The high boiling point of the intermediate (406.6 °C) allows robust solvent stripping without product loss , directly supporting ICH Q3C residual solvent compliance.

Dexmethylphenidate Hydrochloride (Focalin® Generic) Development Using Diastereomer-Enriched Intermediate

Generic pharmaceutical developers targeting dexmethylphenidate hydrochloride ANDA submissions benefit from the compound's amenability to base-catalyzed epimerization, which enriches the threo diastereomer to ≥85% [1]. Subsequent resolution yields the D-threo enantiomer (CAS 160707-37-9), the direct precursor to dexmethylphenidate HCl. The higher commercial purity specification (≥97% HPLC) of the starting intermediate minimizes impurity carryover that could compromise enantiomeric purity of the final API.

Quality Control Reference Standard for Methylphenidate Impurity 2 in Pharmacopoeial Testing

Analytical laboratories supporting methylphenidate drug product release testing require Methylphenidate Impurity 2 as a fully characterized reference standard with traceability to USP or EP monographs [1]. Procuring this compound from vendors offering pharmacopoeial traceability eliminates in-house characterization, accelerates method validation timelines, and ensures regulatory acceptance during ANDA review. The compound's distinct LogP of 2.43 [2] ensures adequate chromatographic separation from the more polar methylphenidate (LogP ~0.2–1.66) on standard C18 HPLC columns.

Ethylphenidate and Isopropylphenidate Analogue Synthesis for Forensic and Pharmacological Research

In forensic toxicology and pharmacological research settings, N-phenyl-2-piperidin-2-ylacetamide serves as a versatile intermediate for synthesizing ethylphenidate, isopropylphenidate, and other methylphenidate analogues via transesterification or amide hydrolysis followed by esterification with the desired alcohol [1]. The compound's Lipinski-rule-compliant properties (MW 218.29, LogP 2.43, PSA 55.12 Ų, 2 HBD, 2 HBA) make it a well-behaved substrate for standard esterification and amidation chemistry, enabling reliable analog generation without the need for specialized equipment.

Quote Request

Request a Quote for N-phenyl-2-piperidin-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.